N-Acetyl-di-O-acetyl KRP-203
Description
Overview of Sphingosine-1-Phosphate (S1P) Signaling and Receptor Subtypes (S1PR1-5)
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of fundamental biological processes. ashpublications.orgevitachem.com Generated from the metabolism of sphingolipids, S1P exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated as S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. ashpublications.orgevitachem.comcore.ac.uk These receptors are distributed widely throughout the body, with each subtype exhibiting a unique, though sometimes overlapping, expression pattern across different cells and tissues. core.ac.uk
The S1P signaling system is integral to cellular functions such as proliferation, migration, survival, and differentiation. researchgate.netdrugbank.com In the context of the immune system, S1P signaling is a master regulator of lymphocyte trafficking, guiding the egress of T and B cells from secondary lymphoid organs into the circulatory system. uzh.chjst.go.jp S1PR1, in particular, is pivotal for this process. uzh.ch The expression of S1P receptors varies; S1PR1, S1PR2, and S1PR3 are expressed ubiquitously, while S1PR4 is primarily found in lymphoid and hematopoietic tissues, and S1PR5 is concentrated in the central nervous system's white matter and the spleen. ashpublications.orgcaymanchem.com
The binding of S1P to its receptors initiates distinct downstream signaling cascades, which accounts for its diverse physiological effects. For instance, S1PR1 primarily couples to the Gαi protein, which is linked to cell migration and proliferation, whereas S1PR2 can couple to multiple G proteins (Gαi/o, Gαq, and Gα12/13) and is often associated with inhibiting cell migration. researchgate.netnih.gov
Table 1: Sphingosine-1-Phosphate Receptor Subtypes and Functions
| Receptor Subtype | Primary G Protein Coupling | Key Tissue Expression | Primary Functions |
| S1PR1 | Gαi/o | Lymphoid tissue, Endothelium, CNS | Lymphocyte egress, Endothelial barrier integrity, Vascular development. ashpublications.orguzh.chnih.gov |
| S1PR2 | Gαi/o, Gαq, Gα12/13 | Ubiquitous (e.g., Smooth muscle, CNS) | Inhibition of cell migration, Regulation of vascular tone. core.ac.ukresearchgate.netnih.gov |
| S1PR3 | Gαi/o, Gαq, Gα12/13 | Ubiquitous (e.g., Cardiovascular, Lung) | Regulation of heart rate, Vascular permeability. core.ac.ukresearchgate.netnih.gov |
| S1PR4 | Gαi/o, Gα12/13 | Lymphoid and Hematopoietic tissues, Lung | T-cell function modulation, Dendritic cell migration. ashpublications.orgcaymanchem.com |
| S1PR5 | Gαi/o, Gα12/13 | CNS (White Matter), Spleen | Oligodendrocyte function, Natural Killer (NK) cell trafficking. ashpublications.orgresearchgate.netcaymanchem.com |
Historical Context of S1P Receptor Modulation in Immunoregulation
The journey to understanding S1P's role in immunoregulation began with the discovery of sphingolipids themselves in the late 19th century, though their signaling functions remained unknown for nearly a century. mdpi.com A pivotal moment occurred with the investigation of the fungal metabolite myriocin, which led to the synthesis of fingolimod (B1672674) (FTY-720). Initially developed as an immunosuppressant, the precise mechanism of fingolimod was a mystery.
The breakthrough came in the early 2000s when research revealed that fingolimod, after being phosphorylated in the body, acts as a potent agonist at four of the five S1P receptors. Current time information in Bangalore, IN.frontiersin.org This discovery was crucial, as it linked the compound's ability to cause lymphopenia (a reduction of lymphocytes in the peripheral blood) directly to the S1P signaling pathway. Current time information in Bangalore, IN. It was demonstrated that agonism at the S1PR1 subtype was responsible for sequestering lymphocytes within lymph nodes, thereby preventing them from reaching sites of inflammation. caymanchem.comCurrent time information in Bangalore, IN. This finding established the S1P receptor family as a major therapeutic target for autoimmune diseases and propelled the development of a new class of immunomodulatory drugs. jst.go.jplookchem.com
Classification of S1P Receptor Agonists: Prodrugs versus Direct Agonists
S1P receptor agonists developed for therapeutic use can be broadly categorized into two main classes: prodrugs and direct-acting agonists. Current time information in Bangalore, IN.biomolther.orgresearchgate.net
Prodrugs : This first generation of S1P receptor modulators, exemplified by fingolimod, are compounds that must undergo metabolic activation in the body to become pharmacologically active. caymanchem.comresearchgate.net Fingolimod itself is inactive until it is phosphorylated by sphingosine (B13886) kinases (primarily SphK2) to form fingolimod-phosphate. drugbank.commedchemexpress.com This active metabolite is what binds to the S1P receptors to exert its effect. frontiersin.org This bioactivation step is a key characteristic of this class.
Direct Agonists : In an effort to refine the pharmacological properties of S1P modulators, second-generation compounds were developed to act as direct agonists. Current time information in Bangalore, IN.biomolther.org These molecules are designed to bind to and activate S1P receptors without the need for prior metabolic conversion. caymanchem.comresearchgate.net The development of direct agonists was driven by the goal of creating compounds with potentially more predictable pharmacokinetic profiles and different half-lives compared to the prodrugs. caymanchem.comresearchgate.net
Table 2: Classification of S1P Receptor Agonists
| Class | Mechanism of Action | Key Characteristic | Example Compounds |
| Prodrugs | Require in vivo phosphorylation by sphingosine kinases to become active agonists. researchgate.netmedchemexpress.com | Bioactivation is a prerequisite for receptor engagement. | Fingolimod, Mocravimod (B1676679) (KRP-203). Current time information in Bangalore, IN.medchemexpress.com |
| Direct Agonists | Structurally designed to be inherently active and bind directly to S1P receptors. biomolther.orgresearchgate.net | No metabolic conversion required for activity. | Siponimod, Ozanimod (B609803), Ponesimod. evitachem.com |
Rationale for Developing Selective S1PR1 Agonists
Following the success of the non-selective agonist fingolimod, research efforts shifted towards developing agonists with greater selectivity for the S1PR1 subtype. researchgate.netnih.gov The rationale for this focus is rooted in the desire to separate the desired therapeutic effects from potential side effects.
The primary immunomodulatory effect of S1P agonists—the sequestration of lymphocytes in lymphoid organs—is mediated specifically through the activation of S1PR1. Current time information in Bangalore, IN.nih.gov In contrast, activation of other S1P receptor subtypes has been linked to different physiological responses. For example, agonism of S1PR3 in preclinical models was associated with cardiovascular effects such as transient bradycardia (a slow heart rate). nih.gov
Introduction to KRP-203 (Mocravimod) as a Prototypical S1PR1 Agonist
KRP-203, also known as mocravimod, is a synthetic immunomodulator and a prominent example of a next-generation S1P receptor agonist. medchemexpress.compriothera.com Structurally similar to fingolimod, mocravimod functions as a prodrug. drugbank.commedchemexpress.com It is an amino-alcohol compound that, after oral administration, is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active metabolite, mocravimod-phosphate. researchgate.netuzh.chnih.gov
The active mocravimod-phosphate is a potent agonist with high selectivity for the S1PR1 receptor. medchemexpress.compriothera.com It also demonstrates agonist activity at S1PR4 and S1PR5 but is notably sparing of S1PR2 and S1PR3. medchemexpress.comnih.gov By activating S1PR1 on lymphocytes, mocravimod effectively blocks their egress from lymph nodes and other lymphoid tissues, leading to a rapid and sustained reduction of circulating lymphocytes in the peripheral blood. researchgate.netnih.gov This mechanism of action has positioned mocravimod for investigation in conditions where lymphocyte-mediated pathology is a key factor, such as autoimmune disorders and preventing graft-versus-host disease in the context of allogeneic hematopoietic stem cell transplantation. nih.govchemicalbook.com
Significance of N-Acetyl-di-O-acetyl KRP-203 within the S1P Receptor Modulator Class
Within the chemical landscape of S1P receptor modulators, the compound N-Acetyl-di-O-acetyl KRP-203 holds significance not as a biologically active modulator itself, but as a key synthetic intermediate or raw material in the manufacturing of mocravimod (KRP-203).
The chemical name describes a derivative of the parent KRP-203 molecule where acetyl groups have been added to three specific locations: the nitrogen atom of the primary amine (N-acetyl) and the two oxygen atoms of the 1,3-propanediol (B51772) moiety (di-O-acetyl). In multi-step organic synthesis, such acetyl groups are commonly employed as protecting groups. Their purpose is to temporarily block reactive functional groups (in this case, the amine and hydroxyls) to prevent them from participating in unintended side reactions while other parts of the molecule are being modified.
A synthesis pathway for KRP-203 involves steps where these protecting acetyl groups are present on a precursor molecule. researchgate.net Once the core structure of the molecule is assembled, these acetyl groups are removed in a final deprotection step to yield the desired final product, mocravimod (KRP-203). researchgate.net Therefore, the significance of N-Acetyl-di-O-acetyl KRP-203 lies in its crucial role within the chemical synthesis process, enabling the efficient and controlled production of the pharmacologically important S1PR1 agonist, mocravimod.
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClNO6S/c1-21(33)32-30(19-37-22(2)34,20-38-23(3)35)15-14-25-12-13-28(17-29(25)31)39-27-11-7-10-26(16-27)36-18-24-8-5-4-6-9-24/h4-13,16-17H,14-15,18-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPJCGQFNTZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746921 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951238-25-8 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Advanced Structural Considerations of N Acetyl Di O Acetyl Krp 203
Retrosynthetic Analysis of N-Acetyl-di-O-acetyl KRP-203
A retrosynthetic analysis of N-Acetyl-di-O-acetyl KRP-203 logically begins with the disconnection of the acetyl groups. This reveals the parent compound, KRP-203, as the immediate precursor. The synthesis of KRP-203 itself can be deconstructed through several key steps. The core structure features a C-S diaryl sulfide (B99878) bond and an amino diol side chain attached to an ethylphenyl linker.
The primary disconnection points for the KRP-203 backbone are:
C-N Bond Disconnection: The bond between the ethylphenyl group and the 2-amino-2-methyl-1,3-propanediol (B94268) unit. This leads to a protected amino diol fragment and a phenyl ethyl halide or sulfonate.
C-S Bond Disconnection: The diaryl sulfide linkage. This is a crucial disconnection that points towards a cross-coupling reaction, breaking the molecule into an aryl halide/bromide and a thiophenol derivative. thieme-connect.com
C-C Bond Disconnection: The bond forming the ethyl linker to the chlorophenyl ring. This could suggest a Sonogashira or similar C-C coupling reaction. nih.gov
Based on published syntheses, the most efficient approach involves the formation of the diaryl sulfide bond as a key step. thieme-connect.com This leads to a retrosynthetic pathway where N-Acetyl-di-O-acetyl KRP-203 originates from KRP-203, which is synthesized via the coupling of two primary aromatic fragments.
Detailed Synthetic Pathways for KRP-203 Precursor Compounds
The construction of the KRP-203 framework relies on advanced organometallic catalysis and stereocontrolled transformations to install the required functionalities and stereochemistry.
A highly efficient method for constructing the diaryl sulfide core of KRP-203 utilizes a palladium-catalyzed cross-coupling reaction. thieme-connect.com This approach offers milder conditions compared to traditional methods like the Ullmann condensation. thieme-connect.com
The key transformation is the coupling of an aryl bromide with a thiophenol derivative. Specifically, a protected amino diol-containing aryl bromide is reacted with 3-hydroxythiophenol. thieme-connect.com The reaction is catalyzed by a palladium complex generated in situ from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and a bulky biaryl phosphine (B1218219) ligand, XantPhos. thieme-connect.com
Key Reaction Features:
Catalyst System: Pd2(dba)3 (palladium source) and XantPhos (ligand). thieme-connect.com
Reactants: An aryl bromide fragment and a thiophenol fragment. thieme-connect.com
Selectivity: The reaction demonstrates high chemoselectivity. The C-S coupling occurs preferentially at the aryl bromide position, even in the presence of a less reactive aryl chloride on the same ring. Furthermore, the reaction proceeds without interference from the phenolic hydroxyl group on the thiophenol reactant. thieme-connect.com
This palladium-catalyzed thioetherification represents a pivotal step, enabling the convergent assembly of the KRP-203 backbone in high yield. thieme-connect.com
Table 1: Conditions for Palladium-Mediated C-S Coupling
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Palladium Source | Pd2(dba)3 | Catalyst |
| Ligand | XantPhos | Stabilizes catalytic species, promotes reductive elimination |
| Base | Diisopropylethylamine (DIPEA) | Activates the thiol |
| Solvent | 1,4-Dioxane | Reaction medium |
The KRP-203 molecule contains a single stereocenter at the C2 position of the 2-aminopropane-1,3-diol moiety. Establishing the correct absolute stereochemistry at this center is critical. The stereoisomeric configuration can significantly influence the metabolic conversion of the amino-alcohol to its active phosphate (B84403) form. nih.gov
Approaches to achieve stereoselectivity include:
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials. For instance, the aminodiol fragment can be derived from chiral precursors like amino acids.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming reaction that creates the stereocenter.
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques such as chiral chromatography. This method has been used for related S1P receptor modulators, where a mixture of diastereomers was synthesized and then separated to identify the most active isomer. nih.gov
The synthesis of the aminodiol portion often starts from precursors like diethyl malonate, which is elaborated to introduce the amine and hydroxyl groups, with the stereocenter being set in a controlled manner.
Acylation Strategies for Di-O-acetylation and N-Acetylation
The final transformation to yield N-Acetyl-di-O-acetyl KRP-203 involves the acylation of the two primary hydroxyl groups and the secondary amine of the KRP-203 precursor. This is a standard functional group transformation.
A common and effective method for exhaustive acetylation is the use of an acetylating agent in the presence of a base.
Reagents: Acetic anhydride (B1165640) or acetyl chloride can serve as the acetyl group donor.
Catalyst/Base: A base such as pyridine (B92270) or triethylamine (B128534) is typically used to catalyze the reaction and neutralize the acidic byproduct (acetic acid or HCl).
Conditions: The reaction is often performed in a suitable aprotic solvent at room temperature or with gentle heating to ensure complete acylation.
In one reported synthesis, a "Triacetyl KRP-203" was obtained, although this specific intermediate involved acetylation of the aminodiol and a phenolic hydroxyl group before final deprotection steps to make KRP-203. thieme-connect.com However, the principle of using standard acylation conditions applies directly to the conversion of KRP-203 to its N,O,O-triacetylated derivative.
Purification and Characterization Methodologies for Synthetic Intermediates and Final Product
Throughout the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of each intermediate and the final product.
Purification Techniques:
Column Chromatography: Silica gel column chromatography is the primary method for purifying organic compounds, separating the desired product from unreacted starting materials, reagents, and byproducts.
Recrystallization/Precipitation: Used for crystalline solid products to achieve high purity. The final KRP-203 hydrochloride salt, for example, is purified by precipitation from an ethanol (B145695) solution. thieme-connect.com
Characterization Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds by providing information about the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its identity. thieme-connect.comlookchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., O-H, N-H, C=O, C-S). thieme-connect.comlookchem.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against calculated values to confirm the molecular formula. thieme-connect.comlookchem.com
Table 2: Spectroscopic Data for a KRP-203 Intermediate (Triacetyl KRP-203 with benzyloxy- group)
| Analysis | Observed Data |
|---|---|
| MS (ESI) | m/z = 570 [M + H]⁺ |
| Anal. Calcd | C, 63.20; H, 5.66; N, 2.46 |
| Anal. Found | C, 63.16; H, 5.61; N, 2.42 |
Data from a reported synthesis of a protected KRP-203 derivative. lookchem.com
Exploration of Stereoisomers and Diastereomers of N-Acetyl-di-O-acetyl KRP-203
N-Acetyl-di-O-acetyl KRP-203 has one chiral center, located at the carbon atom bearing the acetylamino and di(acetoxymethyl) groups. Therefore, it can exist as a pair of enantiomers:
(R)-N-Acetyl-di-O-acetyl KRP-203
(S)-N-Acetyl-di-O-acetyl KRP-203
The acetylation of KRP-203 does not create or destroy stereocenters, so the stereochemical purity of the final product is entirely dependent on the stereochemical purity of the KRP-203 starting material.
For related S1P1 receptor modulators, it has been demonstrated that different stereoisomers can have substantially different biological properties, including their rate of phosphorylation to the active metabolite and their in vivo efficacy. nih.gov For example, in a study of diastereomeric analogs, two of the four isomers showed significantly greater levels of the active phosphate metabolite and a more profound biological response. nih.gov This highlights the critical importance of stereocontrol in the synthesis. If a racemic synthesis of KRP-203 is performed, the resulting N-Acetyl-di-O-acetyl KRP-203 would also be a racemic mixture, requiring separation if a single enantiomer is desired.
Molecular and Cellular Mechanisms of Action of N Acetyl Di O Acetyl Krp 203
Binding Affinity and Selectivity for Sphingosine-1-Phosphate Receptor Subtypes
KRP-203 is a synthetic S1P analog that demonstrates a distinct profile of binding affinity and selectivity for the five known S1P receptor subtypes (S1PR1-S1PR5). Its mechanism of action is primarily mediated through high-affinity binding to specific receptor subtypes, leading to their activation and subsequent downstream signaling.
KRP-203 is characterized as a potent and selective S1P receptor type 1 (S1PR1) agonist. ahajournals.orgnih.gov Its high affinity for S1PR1 is central to its biological activity. ahajournals.org The phosphorylated active form of the compound, KRP-203-p, binds competitively to the orthosteric site of the S1PR1, mimicking the action of the endogenous ligand, sphingosine-1-phosphate. nih.govresearchgate.net This agonistic binding at S1PR1 initiates a cascade of intracellular events that mediate the compound's effects, particularly on immune cell trafficking. ahajournals.orgresearchgate.net
Research utilizing competitive radioligand binding assays with tritiated ozanimod (B609803) has been conducted to determine the binding affinities of various S1P receptor modulators, including KRP-203-p. These studies provide quantitative insight into the compound's potent interaction with S1PR1.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| KRP-203-p | Human S1P₁ | 0.24 |
Table 1: Binding affinity of the phosphorylated active form of KRP-203 (KRP-203-p) for the human S1P₁ receptor subtype. Data derived from competitive radioligand binding assays. nih.gov
While KRP-203 is primarily a potent S1PR1 agonist, it also exhibits activity at other S1P receptor subtypes. Some evidence characterizes KRP-203 as an agonist for S1PR1, S1PR4, and S1PR5. raredev.co.uk The development of second-generation S1P modulators has often focused on achieving selectivity for S1PR1 while avoiding S1PR3, as agonism at S1PR3 is associated with certain cardiovascular side effects. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
|---|---|---|---|
| KRP-203-p | Human S1P₁ | 0.24 | Agonist |
| KRP-203-p | Human S1P₅ | 0.17 | Partial Agonist (45.6% activity) |
Table 2: Comparative binding affinity and functional activity of KRP-203-p at human S1P₁ and S1P₅ receptor subtypes. nih.gov
Receptor Internalization and Degradation Pathways Induced by N-Acetyl-di-O-acetyl KRP-203
Upon binding of an agonist like KRP-203, S1P receptors, particularly S1PR1, undergo a process of internalization. qeios.com This is a key mechanism of action for this class of drugs. The binding of the agonist to S1PR1 on the surface of lymphocytes leads to the receptor being drawn into the cell. qeios.com This internalization renders the cell unresponsive to the S1P gradient in the blood and lymph, which is necessary for its egress from lymphoid tissues. ahajournals.orgqeios.com
While prolonged exposure to other S1P agonists like FTY720 is known to facilitate both internalization and subsequent degradation of S1PR1, the specific long-term fate of the receptor after KRP-203 binding is an area of ongoing investigation. ahajournals.org However, the observed sequestration of lymphocytes into peripheral lymph nodes is consistent with a mechanism involving, at minimum, robust receptor internalization. ahajournals.orgnih.gov This process effectively creates a functional antagonism, as the cell surface receptors are no longer available to bind with the endogenous S1P, thereby modulating immune cell trafficking.
Intracellular Signaling Cascades Triggered by S1PR1 Engagement
S1PR1 is a member of the G-protein coupled receptor superfamily and couples exclusively with the Gi/o family of heterotrimeric G proteins. nih.govnih.gov Therefore, engagement of S1PR1 by KRP-203 initiates intracellular signaling through the Gi pathway. Upon receptor activation, the Gi alpha subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This alteration in the cAMP signaling pathway is a primary consequence of S1PR1 activation and contributes to the cellular responses mediated by the receptor.
Beyond the canonical Gi pathway, S1PR1 activation by KRP-203 has been shown to modulate other critical signaling pathways involved in inflammation. Specifically, KRP-203 can inhibit the activation of the transcription factors Nuclear Factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1). ahajournals.orgnih.gov
In studies using bone marrow-derived macrophages, pretreatment with KRP-203 reduced the phosphorylation of IκB and STAT1 in response to inflammatory stimuli. ahajournals.orgnih.gov The phosphorylation of these molecules is a critical step for the activation and nuclear translocation of NF-κB and STAT1, respectively. By inhibiting these upstream activation steps, KRP-203 effectively impairs the upregulation of pro-inflammatory genes, thereby contributing to its anti-inflammatory effects. ahajournals.orgnih.gov This demonstrates that S1PR1 signaling can directly interfere with key inflammatory transcription factor pathways in immune cells like macrophages. ahajournals.org
Modulation of Lymphocyte Trafficking and Homing Mechanisms
KRP-203 exerts its main immunomodulatory function by acting as a functional antagonist of the S1P1 receptor, which governs the egress of lymphocytes from secondary lymphoid organs.
By binding to and inducing the internalization of the S1P1 receptor on lymphocytes, KRP-203 desensitizes these cells to the natural S1P gradient that normally guides their exit from lymphoid tissues. utoledo.eduucsf.edu This interference with lymphocyte egress leads to the sequestration and accumulation of circulating lymphocytes within secondary lymphoid organs, such as peripheral lymph nodes. utoledo.eduucsf.edunih.govresearchgate.net Studies have demonstrated that administration of KRP-203 results in enhanced lymphocyte homing into these tissues. researchgate.net This mechanism effectively reduces the number of lymphocytes available to infiltrate inflammatory sites or allografts. nih.gov While this sequestration is a primary effect, some research in MRL/lpr mice noted an initial adenopathy followed by an ultimate reduction in the weight of secondary lymphoid organs and the absolute number of lymphocytes within them, potentially due to lymphocyte apoptosis. nih.gov
The sequestration of lymphocytes in lymphoid tissues leads to a marked reduction in the number of these cells in systemic circulation. nih.gov Flow cytometric analyses have confirmed that KRP-203 reduces the number of peripheral blood mononuclear cells, specifically lymphocytes and monocytes, while not affecting granulocytes. researchgate.net This effect has been observed across multiple lymphocyte subsets.
Studies in mouse models have documented highly significant reductions in the number of CD4+ T cells and B220+ B cells in the peripheral blood following several weeks of KRP-203 administration. nih.gov The broader mechanism of S1P-receptor blockade is known to decrease both CD4+ and CD8+ lymphocytes in the bloodstream. utoledo.eduucsf.edu This reduction in circulating immune cells is a key component of the compound's immunomodulatory activity.
Table 1: Effect of KRP-203 on Peripheral Blood Lymphocyte Subsets
| Lymphocyte Subset | Effect | Finding Source(s) |
|---|---|---|
| Total Lymphocytes | Marked Decrease | researchgate.netnih.gov |
| CD4+ T Cells | Significant Decrease | utoledo.eduucsf.edunih.gov |
| CD8+ T Cells | Decrease | utoledo.eduucsf.edu |
| B220+ B Cells | Significant Decrease | nih.gov |
| Monocytes | Decrease | researchgate.netnih.gov |
| Granulocytes | No significant change | researchgate.net |
Direct Cellular Effects on Immune Cells (e.g., T cells, Macrophages, B cells)
Beyond its effects on lymphocyte trafficking, KRP-203 demonstrates direct modulatory actions on the function of various immune cell populations.
KRP-203 has been shown to inhibit the production of key pro-inflammatory cytokines by T cells. In studies involving mouse models of colitis, KRP-203 administration markedly inhibited the production of Interferon-gamma (IFN-γ) by colonic lymphocytes. nih.gov Similarly, in rat heart allograft models, the combination of KRP-203 with cyclosporine A led to the complete suppression of IFN-γ mRNA expression. nih.gov
Interestingly, the effect of KRP-203 on T-cell proliferation appears to be minimal. utoledo.eduucsf.edu Mixed lymphocyte reaction (MLR) assays, which measure the proliferative response of lymphocytes, indicated that KRP-203 had little to no inhibitory effect on lymphocyte proliferation. utoledo.eduucsf.edu This suggests that the primary immunomodulatory action of KRP-203 is not the direct prevention of T-cell expansion, but rather the sequestration of these cells and the suppression of their inflammatory cytokine output.
KRP-203 significantly influences macrophage activity and their production of inflammatory mediators. In studies using LDL-receptor-deficient mice, analysis of peritoneal cells showed that KRP-203 treatment altered the expression of macrophage surface markers, including Major Histocompatibility Complex class II (MHC-II). nih.gov This modulation indicates a shift in the macrophage activation state. nih.gov
Furthermore, KRP-203 curtails the production of several pro-inflammatory cytokines and chemokines by these cells. nih.gov Adherent peritoneal cells from KRP-203-treated mice produced lower concentrations of Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6) when stimulated in culture. nih.gov The reduction of TNF-α production has also been observed in colonic lymphocytes and in allograft tissues. nih.govnih.gov This demonstrates a broad anti-inflammatory effect on macrophage and lymphocyte cytokine secretion.
Table 2: Effect of KRP-203 on Immune Cell Cytokine Production
| Cytokine/Chemokine | Cell Type | Effect | Finding Source(s) |
|---|---|---|---|
| IFN-γ | Colonic Lymphocytes | Inhibition of production | nih.gov |
| IFN-γ | Allograft-infiltrating cells | Suppression of mRNA expression | nih.gov |
| TNF-α | Macrophages | Reduced production | nih.gov |
| TNF-α | Colonic Lymphocytes | Inhibition of production | nih.gov |
| TNF-α | Allograft-infiltrating cells | Suppression of mRNA expression | nih.gov |
| MCP-1 | Macrophages | Reduced production | nih.gov |
| IL-6 | Macrophages | Reduced production | nih.gov |
The interaction between KRP-203 and regulatory T cells (Tregs) is complex and not fully elucidated. Clinical utility has been demonstrated in models of adoptive Treg cell therapy. In a mouse model of islet allotransplantation, a short course of KRP-203 alone significantly prolonged graft survival, but it induced permanent, drug-free acceptance of the allografts in all recipients when combined with an intragraft infusion of Tregs. nih.gov This suggests KRP-203 can create a favorable environment for the suppressive function of adoptively transferred Tregs. utoledo.eduucsf.edunih.gov
However, preclinical studies on the direct effect of S1P1 signaling—the target of KRP-203—on Treg biology have yielded conflicting results. Some research suggests that S1P1 signaling negatively regulates Treg development and function through the Akt-mTOR pathway, implying that an agonist like KRP-203 might be inhibitory. In contrast, other studies, particularly in the context of cancer, have found that S1P1 activation can promote the generation and migration of induced Tregs. This has led to the hypothesis that S1P1's role in regulating Treg induction may be highly specific to the cell type and context.
Effects on Other Cell Types Involved in Immunomodulation (e.g., Endothelial Cells)
Research has demonstrated that S1PR1, along with S1PR2 and S1PR3, is expressed on the surface of endothelial cells. ahajournals.org The activation of these receptors by agonists like N-Acetyl-di-O-acetyl KRP-203 can modulate endothelial cell function in several ways that are pertinent to immunomodulation.
One of the key effects of N-Acetyl-di-O-acetyl KRP-203 on endothelial cells is the inhibition of endothelial activation. ahajournals.org In vitro studies have shown that this compound can reduce the expression of molecules involved in inflammatory responses on the endothelial surface. ahajournals.org This is particularly relevant in the context of atherosclerosis, where endothelial activation is a critical early event. By suppressing this activation, N-Acetyl-di-O-acetyl KRP-203 can potentially mitigate the progression of inflammatory vascular diseases. ahajournals.org
Furthermore, N-Acetyl-di-O-acetyl KRP-203 has been found to enhance endothelial barrier function. ahajournals.org The integrity of the endothelial barrier is crucial for controlling the passage of immune cells and fluids from the bloodstream into surrounding tissues. By strengthening this barrier, N-Acetyl-di-O-acetyl KRP-203 can help to reduce inflammation and tissue damage associated with excessive immune cell infiltration. This effect, coupled with a reduction in monocyte adhesion to endothelial cells, underscores the compound's multifaceted anti-inflammatory properties at the vascular level. ahajournals.org
A noteworthy aspect of N-Acetyl-di-O-acetyl KRP-203's effect on endothelial cells is its role in neovascularization, the formation of new blood vessels. In the context of islet allotransplantation, a significant advantage of N-Acetyl-di-O-acetyl KRP-203 over traditional calcineurin inhibitors is its lack of interference with islet neovascularization. nih.govnih.gov This is vital for the proper engraftment and function of transplanted islets. The underlying mechanism is tied to sphingosine-1-phosphate (S1P) signaling, which is essential for maintaining vascular integrity and regulating angiogenesis. nih.gov S1P signaling acts as a regulatory feedback mechanism to prevent excessive vascular permeability and sprouting induced by factors like vascular endothelial growth factor (VEGF). nih.gov By modulating S1P1, N-Acetyl-di-O-acetyl KRP-203 can influence vascular sprouting and density, which is a critical consideration in various pathological and regenerative processes. nih.gov
The table below summarizes key research findings on the effects of N-Acetyl-di-O-acetyl KRP-203 on endothelial cells.
| Effect | Model/System | Key Findings | Reference |
| Endothelial Activation | In Vitro | Reduced expression of inflammatory molecules on the endothelial surface. | ahajournals.org |
| Endothelial Barrier Function | In Vitro | Improved endothelial barrier integrity. | ahajournals.org |
| Monocyte Adhesion | In Vitro | Decreased adhesion of monocytes to endothelial cells. | ahajournals.org |
| Neovascularization | Islet Allotransplantation (in vivo) | Did not inhibit islet neovascularization, unlike calcineurin inhibitors. | nih.govnih.gov |
| Atherosclerosis | LDL-R−/− Mice | Reduced atherosclerotic lesion formation, partly through effects on endothelial cells. | ahajournals.org |
Preclinical Pharmacological and Immunomodulatory Investigations of N Acetyl Di O Acetyl Krp 203
In Vivo Models of Immunomodulation and Inflammatory Responses
N-Acetyl-di-O-acetyl KRP-203, a novel immunomodulator, has demonstrated significant efficacy in prolonging allograft survival in preclinical rodent models. In a minor histocompatibility complex (mHC)-disparate rat combination (LEW to F344), KRP-203 significantly extended the survival of both skin and heart allografts. When used as a monotherapy, its effect was notable.
Further investigations in a major histocompatibility complex (MHC)-incompatible rat model (DA to LEW) of heart transplantation showed that while KRP-203 alone had a less pronounced effect on graft survival, its combination with a subtherapeutic dose of cyclosporin (B1163) A resulted in a synergistic prolongation of allograft survival. This combination therapy was also effective in abrogating transplant vasculopathy.
Table 1: Effect of N-Acetyl-di-O-acetyl KRP-203 on Allograft Survival in Rats
| Animal Model | Allograft Type | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| mHC-disparate (LEW to F344) | Skin & Heart | KRP-203 | Significantly prolonged graft survival | |
| MHC-incompatible (DA to LEW) | Heart | KRP-203 | Efficacy was not as significant as in mHC model | |
| MHC-incompatible (DA to LEW) | Heart | KRP-203 + Cyclosporin A | Synergistically prolonged allograft survival and suppressed acute rejection |
The immunomodulatory properties of N-Acetyl-di-O-acetyl KRP-203 have been explored in various murine models of autoimmune and inflammatory diseases.
In a model of chronic colitis in interleukin-10 (IL-10) gene-deficient mice, KRP-203 demonstrated regulatory effects. The IL-10 deficient mouse is a well-established model for studying inflammatory bowel disease, characterized by spontaneous gut inflammation.
Studies in MRL/lpr mice, a model for systemic lupus erythematosus (SLE), have shown the potential for immunomodulators to impact the disease course. While specific data on KRP-203 in this exact model is not detailed in the provided search results, the model is characterized by aberrant cytokine signaling, which is a target for immunomodulatory drugs.
In the context of cardiovascular disease, KRP-203 was found to ameliorate atherosclerosis in low-density lipoprotein receptor-deficient (LDL-R-/-) mice. The compound substantially reduced the formation of atherosclerotic lesions. This effect was associated with a reduction in both total and activated T cells in peripheral lymphoid organs.
Histopathological and immunohistochemical analyses have provided insights into the mechanisms by which N-Acetyl-di-O-acetyl KRP-203 exerts its effects. In the mHC-disparate rat heart transplantation model, treatment with KRP-203 significantly inhibited the infiltration of inflammatory cells, including macrophages and T cells, at 100 days post-transplantation.
This reduction in cellular infiltration was accompanied by a decrease in the expression of endothelin-1 (B181129) and transforming growth factor-beta1, as well as reduced IgG deposition. Consequently, KRP-203 treatment attenuated the development of neointimal formation and myocardial fibrosis. In the MHC-incompatible model, the combination of KRP-203 with a subtherapeutic dose of cyclosporin A completely suppressed mononuclear cell infiltration and myocardial necrosis in heart allografts.
In the LDL-R-/- mouse model of atherosclerosis, KRP-203 induced lymphopenia, reducing the numbers of CD4+ and CD8+ T cells, as well as activated CD69+/CD8+ and CD69+/CD4+ T cells in peripheral lymphoid organs.
Table 2: Histopathological Findings with N-Acetyl-di-O-acetyl KRP-203 Treatment in Preclinical Models
| Animal Model | Key Histopathological Findings | Reference |
|---|---|---|
| mHC-disparate rat heart allograft | Inhibited infiltration of macrophages and T cells; Attenuated neointimal formation and myocardial fibrosis | |
| MHC-incompatible rat heart allograft (with Cyclosporin A) | Completely suppressed mononuclear cell infiltration and myocardial necrosis | |
| LDL-R-/- mice with atherosclerosis | Induced lymphopenia; Reduced total and activated T cells in peripheral lymphoid organs |
In Vitro Cellular Assays for Immunological Readouts
The migration of lymphocytes is a critical process in the immune response, often directed by chemical gradients of chemoattractants in a process known as chemotaxis. In vitro assays are commonly used to study the effect of compounds on this process. Flow cytometric analysis has shown that N-Acetyl-di-O-acetyl KRP-203 reduces the number of peripheral blood mononuclear cells (lymphocytes and monocytes) and enhances lymphocyte homing into peripheral lymph nodes. This suggests an interference with lymphocyte trafficking.
While specific data from in vitro lymphocyte migration and chemotaxis assays for N-Acetyl-di-O-acetyl KRP-203 are not detailed in the provided search results, the in vivo observation of altered lymphocyte distribution strongly implies an effect on these cellular processes. Such assays typically involve measuring the directed movement of lymphocytes across a porous membrane towards a chemoattractant.
The immunomodulatory effects of N-Acetyl-di-O-acetyl KRP-203 extend to the regulation of cytokine and chemokine production by immune cells. In vitro studies using bone marrow-derived macrophages demonstrated that KRP-203 reduced the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interferon-γ-induced protein-10 (IP-10) in response to stimulation with poly(I:C), lipopolysaccharide (LPS), or interferon-γ (IFN-γ), respectively.
This suppression of pro-inflammatory mediators was associated with reduced phosphorylation of IκB and signal transducer and activator of transcription-1 (STAT1), leading to decreased activation of nuclear factor κB (NF-κB) and STAT1. Furthermore, in activated splenocytes from LDL-R-/- mice treated with KRP-203, there was decreased T-cell proliferation and reduced production of interleukin-2 (B1167480) (IL-2) and IFN-γ.
In the context of allograft rejection, RT-PCR analysis of heart allografts from rats treated with a combination of KRP-203 and cyclosporin A showed complete suppression of IL-10, IFN-γ, and TNF-α mRNA expression.
Table 3: In Vitro Effects of N-Acetyl-di-O-acetyl KRP-203 on Cytokine and Chemokine Expression
| Cell Type | Stimulant | Effect of KRP-203 | Associated Mechanism | Reference |
|---|---|---|---|---|
| Bone Marrow Macrophages | Poly(I:C), LPS, IFN-γ | Reduced production of TNF-α, IL-6, and IP-10 | Reduced phosphorylation of IκB and STAT1; Decreased activation of NF-κB and STAT1 | |
| Activated Splenocytes | - | Decreased T-cell proliferation; Reduced production of IL-2 and IFN-γ | - | |
| Heart Allograft Tissue (in vivo, with Cyclosporin A) | - | Complete suppression of IL-10, IFN-γ, and TNF-α mRNA expression | - |
Cell-Based Reporter Assays for S1PR1 Activity (e.g., CHO-K1 cells)
To determine the specific activity and selectivity of compounds like N-Acetyl-di-O-acetyl KRP-203, cell-based reporter assays are employed. Chinese Hamster Ovary (CHO-K1) cells are frequently used for this purpose because they can be genetically modified to express specific human receptors, such as S1PR1. In these assays, the binding of N-Acetyl-di-O-acetyl KRP-203 to the S1PR1 receptor initiates an intracellular signaling cascade. This cascade activates a reporter gene, leading to the production of a measurable signal, such as luminescence or a colorimetric change. The intensity of this signal is proportional to the extent of receptor activation, allowing for the quantification of the compound's potency and efficacy as an S1PR1 agonist. These studies confirm the compound's high selectivity for the S1PR1 subtype, which is crucial for its targeted immunomodulatory effects. clevelandclinic.org
Assessment of Immunological Biomarkers in Preclinical Studies
Preclinical evaluation of N-Acetyl-di-O-acetyl KRP-203 involves detailed analysis of its impact on various immunological biomarkers to understand its in-vivo effects.
A primary pharmacodynamic effect of N-Acetyl-di-O-acetyl KRP-203 is a marked, dose-dependent reduction in peripheral blood lymphocyte counts. nih.gov Flow cytometric analysis in preclinical models demonstrates a significant decrease in the number of circulating lymphocytes and monocytes, while granulocyte numbers remain largely unaffected. nih.gov
Further subtyping reveals differential effects on lymphocyte populations. The compound predominantly reduces the counts of circulating T cells and B cells. nih.gov Within the T-cell population, there is a more pronounced reduction in naive T cells and CD4+ T helper cells compared to memory T cells and CD8+ cytotoxic T cells. nih.govnih.gov Natural Killer (NK) cell counts are not significantly reduced. nih.gov This selective sequestration of specific lymphocyte subsets is central to the compound's mechanism of action. nih.govnih.gov
Table 1: Effect of N-Acetyl-di-O-acetyl KRP-203 on Peripheral Blood Lymphocyte Subsets
| Cell Type | Effect on Circulating Count | Reference |
| Total Lymphocytes | Marked, Dose-Dependent Reduction | nih.gov |
| T Cells | Reduced | nih.gov |
| CD4+ T Cells | Predominantly Reduced | nih.govnih.gov |
| CD8+ T Cells | Less Affected | nih.govnih.gov |
| Naive T Cells | Predominantly Reduced | nih.gov |
| Memory T Cells | Less Affected | nih.gov |
| B Cells | Reduced | nih.gov |
| Natural Killer (NK) Cells | Not Significantly Reduced | nih.gov |
| Monocytes | Reduced | nih.gov |
Consistent with its mechanism of action, administration of N-Acetyl-di-O-acetyl KRP-203 leads to the sequestration of lymphocytes within lymphoid organs. nih.govnih.gov This results in enhanced lymphocyte homing to peripheral lymph nodes. nih.gov While an initial increase in lymph node size (adenopathy) may be observed, prolonged treatment can ultimately lead to a reduction in the absolute number of lymphocytes within these organs. researchgate.net The compound effectively prevents the egress of lymphocytes, which is dependent on the S1P gradient, thereby altering the cellular composition and architecture of the lymph nodes. clevelandclinic.org This sequestration is a key factor in preventing lymphocytes from migrating to sites of inflammation. bioworld.com
In preclinical models of tissue inflammation and allograft rejection, N-Acetyl-di-O-acetyl KRP-203 has been shown to modulate the local immune environment. nih.govnih.gov Histopathological and immunohistochemical analyses of inflamed tissues, such as in models of glomerulonephritis or heart transplantation, reveal that treatment significantly inhibits the infiltration of inflammatory cells, including T cells and macrophages. nih.govresearchgate.net This reduction in immune cell infiltration is accompanied by decreased expression of key pro-inflammatory and pro-fibrotic proteins like transforming growth factor-beta1 (TGF-β1) and endothelin-1. nih.gov Furthermore, a reduction in IgG deposition within the tissue has been observed, indicating a dampening of the humoral immune response at the site of inflammation. nih.gov These findings demonstrate that by sequestering lymphocytes in lymphoid organs, N-Acetyl-di-O-acetyl KRP-203 effectively reduces the expression of downstream inflammatory mediators in target tissues.
Metabolic Pathways and Biotransformation of N Acetyl Di O Acetyl Krp 203 Preclinical/in Vitro
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's persistence in the body by determining its rate of metabolism. These studies typically involve incubating a compound with liver fractions, such as microsomes or hepatocytes, and measuring its disappearance over time. Key parameters derived from these assays are the metabolic half-life (t1/2) and the intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic properties. While the specific in vitro metabolic stability data for N-Acetyl-di-O-acetyl KRP-203 are not detailed in publicly available literature, the compound's structure as an N-acetylated and O-acetylated prodrug suggests it is designed for controlled release and metabolic activation. The acetyl groups are expected to be cleaved by ubiquitous esterase or deacetylase enzymes in the body to release the parent compound, KRP-203.
Identification of Major Metabolites (e.g., KRP-203-P, Desbenzyl N-Acetyl-di-O-acetyl KRP-203)
The metabolic journey of N-Acetyl-di-O-acetyl KRP-203 involves a multi-step bioactivation process. The initial transformation is the presumed hydrolysis of the N-acetyl and O-acetyl groups to yield the core active moiety, KRP-203, also known as Mocravimod (B1676679).
Following this deacetylation, the primary and most crucial metabolic step is the phosphorylation of KRP-203. This biotransformation results in the formation of the major active metabolite, KRP-203-phosphate (KRP-203-P). researchgate.netguidetopharmacology.org This phosphorylated form is the entity responsible for the pharmacological activity at the S1P receptors. guidetopharmacology.org Clinical and preclinical studies focus on measuring the levels of both Mocravimod (KRP-203) and its active phosphate (B84403) metabolite to understand the drug's pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov
Enzymatic Pathways Involved in Biotransformation (e.g., Phosphorylation by Sphingosine (B13886) Kinases)
The biotransformation of the parent compound into its active form is governed by specific enzymatic pathways. After the initial deacetylation steps, the resulting KRP-203 molecule serves as a substrate for phosphorylation.
This critical phosphorylation step is catalyzed in vivo by the enzyme sphingosine kinase 2 (SphK2). guidetopharmacology.org Sphingosine kinases are a class of lipid kinases that phosphorylate sphingosine and related structural analogs to produce bioactive signaling molecules. nih.gov By phosphorylating KRP-203, SphK2 converts the inactive prodrug into the potent S1P receptor agonist, KRP-203-P. guidetopharmacology.org
Impact of Metabolic Transformations on S1PR Agonistic Activity and Selectivity
The metabolic transformation of KRP-203 is fundamental to its therapeutic action, as the parent compound is a prodrug with limited activity. The phosphorylation of KRP-203 to KRP-203-P is the key event that imbues the molecule with potent agonistic activity at S1P receptors.
Specifically, the active metabolite KRP-203-P is a selective and potent agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). nih.govcaymanchem.com This selectivity is clinically significant. While activation of S1P1 is responsible for the desired immunomodulatory effects, activation of the S1P3 receptor has been linked to adverse cardiac effects, such as bradycardia. researchgate.netnih.gov In vitro studies have shown that KRP-203-P selectively activates the S1P1 receptor, with negligible activity at the S1P3 receptor (EC50 >1000 nM). researchgate.netnih.gov This high degree of selectivity for S1P1 means that KRP-203-P is less likely to cause the heart rate reductions associated with less selective S1P receptor modulators. researchgate.netnih.gov Therefore, the metabolic conversion to KRP-203-P is not only essential for gaining agonistic activity but also for achieving the desired selective pharmacological profile.
Structure Activity Relationship Sar Studies and Derivative Development
Systematic Modification of the N-Acetyl-di-O-acetyl KRP-203 Scaffold
While information on a specific "N-Acetyl-di-O-acetyl KRP-203" compound is not detailed in available scientific literature, extensive structure-activity relationship (SAR) studies have been performed on the parent KRP-203 scaffold. These studies involve systematic modifications of its three main components: the polar headgroup, the hydrophobic tail, and the linker connecting them. The goal of these modifications is to enhance potency, improve selectivity for S1PR1 over other subtypes (S1PR2-5), and optimize pharmacokinetic properties.
The core structure of KRP-203, 2-amino-2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl-1,3-propanediol, has been a template for numerous analogs. Modifications have generally focused on:
The Polar Headgroup: The aminopropanediol moiety is crucial as it mimics the headgroup of the endogenous ligand, sphingosine-1-phosphate (S1P), and is the site of in vivo phosphorylation. Alterations in this region, such as changing the amino acid backbone or replacing the phosphate-mimicking group, can drastically affect phosphorylation efficiency and receptor activation.
The Hydrophobic Tail: The biphenylthioether tail inserts deep into the hydrophobic pocket of the S1PR1. Modifications here, including altering the substitution pattern on the phenyl rings or replacing the rings with other aromatic or aliphatic groups, are performed to improve binding affinity and selectivity.
The Linker: The length and composition of the ethyl linker connecting the headgroup and tail are optimized to ensure the correct spatial orientation of the key pharmacophoric elements within the receptor binding site.
These systematic studies have revealed that even minor structural changes can significantly impact the biological activity of KRP-203 analogs. nih.gov
Identification of Key Pharmacophores for S1PR1 Binding and Activation
The interaction between KRP-203-phosphate and S1PR1 is governed by specific chemical features, or pharmacophores, that are essential for high-affinity binding and subsequent receptor activation. These have been identified through a combination of SAR studies and computational modeling. researchgate.net
The key pharmacophoric elements for S1PR1 agonism, as exemplified by KRP-203-phosphate, are:
A Polar, Anionic Headgroup: The phosphate (B84403) group of the active metabolite is the primary anchor, forming strong ionic and hydrogen bond interactions with positively charged and polar residues in the orthosteric binding site of S1PR1. Key residues involved in this interaction include Arg292 and Glu121. researchgate.net This charged interaction is fundamental for stabilizing the ligand within the binding pocket and initiating the conformational changes required for G-protein coupling.
A Long, Hydrophobic Tail: The benzyloxyphenylthio moiety serves as the hydrophobic tail. This group occupies a deep, greasy pocket within the transmembrane helices of the receptor. The volume and shape of this hydrophobic portion are critical determinants of binding affinity and selectivity among S1P receptor subtypes. researchgate.net
An Optimal Spatial Arrangement: The precise distance and geometry between the polar headgroup and the hydrophobic tail are crucial for effective receptor activation. The linker region of the molecule ensures that these two key features are positioned correctly to engage their respective sub-pockets within the S1PR1 binding site simultaneously.
The combination of these elements defines the pharmacophore for S1P1 agonism, guiding the design of new molecules with desired activity. researchgate.net
Rational Design of Novel S1PR Agonists based on KRP-203 Structure
The structural and SAR knowledge gained from KRP-203 has been instrumental in the rational design of new-generation S1PR agonists. The primary objectives of these design efforts are often to enhance subtype selectivity, particularly for S1PR1, to minimize potential side effects associated with activating other S1P receptors like S1PR3. nih.govresearchgate.net
Design strategies based on the KRP-203 template include:
Scaffold Hopping: Replacing the core chemical structure of KRP-203 with novel scaffolds while retaining the key pharmacophoric features. This can lead to compounds with entirely new intellectual property and potentially improved drug-like properties.
Bioisosteric Replacement: Substituting functional groups within the KRP-203 molecule with other groups that have similar physical or chemical properties (bioisosteres). For example, replacing the phosphate-mimicking aminopropanediol with other polar groups like carboxylic acids or phosphonates to modulate phosphorylation kinetics and activity.
Structure-Based Design: Utilizing the crystal structure of S1PR1 to design ligands that fit precisely into the binding pocket. By observing the interactions of KRP-203-phosphate with specific amino acid residues, medicinal chemists can design new molecules that make more optimal contacts, thereby increasing affinity and selectivity. researchgate.net
These rational design approaches have led to the development of a diverse range of S1PR modulators, each with unique pharmacological profiles. raredev.co.uk
Influence of Acetylation and De-acetylation on Biological Activity and Metabolism
The primary metabolic activation of KRP-203 is phosphorylation, not acetylation. Sphingosine (B13886) kinases convert the prodrug KRP-203 into the active agonist KRP-203-phosphate. However, the chemical structure of KRP-203 contains functional groups—specifically a primary amine and two hydroxyl groups—that are susceptible to acetylation and de-acetylation by various enzymes in the body. nih.govmdpi.com
Acetylation is a common metabolic pathway that can significantly alter the properties of a drug. nih.gov If KRP-203 were to undergo acetylation, the potential consequences could include:
Blocked Activation: Acetylation of the primary amine on the aminopropanediol headgroup would likely prevent its subsequent phosphorylation by sphingosine kinases. Since phosphorylation is required for activity, N-acetylation would effectively inactivate the molecule, acting as a metabolic dead-end.
Altered Pharmacokinetics: The addition of acetyl groups would increase the lipophilicity of the molecule. This could change its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it might alter protein binding, tissue distribution, or clearance rates.
Modified Receptor Binding: Acetylation of the hydroxyl groups could also influence biological activity. While these groups are not the primary site of activation, they can participate in hydrogen bonding within the receptor pocket. Their modification could subtly alter binding affinity or efficacy.
| Modification Type | Potential Effect on KRP-203 | Biochemical Rationale |
| N-acetylation (Amine) | Inactivation of the prodrug | Blocks the site required for phosphorylation by sphingosine kinase, preventing formation of the active agonist. nih.gov |
| O-acetylation (Hydroxyls) | Altered binding affinity | May interfere with hydrogen bonding interactions within the S1PR1 binding pocket. |
| De-acetylation | Reactivation of metabolite | Reverses the acetylation modification, potentially regenerating the parent compound for subsequent phosphorylation. researchgate.net |
Computational Chemistry Approaches for SAR Analysis and Lead Optimization (e.g., Molecular Docking, QSAR)
Computational chemistry plays a vital role in understanding the SAR of KRP-203 and in optimizing new lead compounds. These in silico methods provide molecular-level insights that are often difficult to obtain through experimental means alone. nih.gov
Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of KRP-203-phosphate within the S1PR1 binding site. frontiersin.org These studies have confirmed the importance of the interactions between the phosphate headgroup and charged residues in the receptor. researchgate.net Docking allows researchers to:
Visualize the binding pose of KRP-203 analogs.
Identify key amino acid residues involved in the interaction. mdpi.com
Predict the binding affinity of newly designed molecules before they are synthesized, saving time and resources.
A 2022 study used molecular docking to predict the binding of KRP-203-p and other S1P modulators to the orthosteric site of S1P1 and S1P5 receptors, finding that they all bind to the same site and create similar interactions. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For KRP-203 analogs, a QSAR model could be built by correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) with their measured S1PR1 agonist potency. mdpi.com Such models are valuable for:
Predicting the activity of virtual compounds.
Identifying the key molecular properties that drive potency and selectivity.
Guiding the design of new analogs with improved activity profiles.
Together, these computational approaches accelerate the drug discovery process by enabling a more rational, data-driven approach to the design and optimization of novel S1PR agonists based on the KRP-203 scaffold. nih.gov
Analytical Methodologies for Research Applications of N Acetyl Di O Acetyl Krp 203
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-Acetyl-di-O-acetyl KRP-203. Due to the addition of three acetyl groups, the compound is significantly more nonpolar than its parent, KRP-203. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the most suitable approach for its analysis. libretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture. libretexts.orgpharmaknowledgeforum.com Nonpolar compounds like N-Acetyl-di-O-acetyl KRP-203 interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities, such as any remaining unreacted KRP-203 or mono- and di-acetylated intermediates. libretexts.orgpharmaguru.co
Purity is determined by integrating the peak area of the analyte and any impurities detected, typically by a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is expressed as the percentage of the main compound's peak area relative to the total area of all detected peaks. For high-throughput analysis and method development, gradient elution is often preferred, where the mobile phase composition is changed over time to ensure the efficient elution of all components. pharmaguru.conih.gov
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of N-Acetyl-di-O-acetyl KRP-203
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 60% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Identification and Quantification of the Compound and its Metabolites in Research Samples
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of N-Acetyl-di-O-acetyl KRP-203 and its potential metabolites. creative-proteomics.com When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity. chromatographyonline.com
For identification, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. Further structural information is obtained through tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion corresponding to the compound is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic pattern of product ions. wpmucdn.com The fragmentation of the N-acetyl and O-acetyl groups, such as the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da), can be a diagnostic indicator. wpmucdn.comnih.gov
For quantification, particularly in complex biological matrices, LC coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for the analyte and an internal standard. This method offers exceptional selectivity and sensitivity, enabling the detection of picomolar concentrations. chromatographyonline.com
Table 2: Theoretical Mass Spectrometry Data for N-Acetyl-di-O-acetyl KRP-203
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₃₉NO₅ |
| Monoisotopic Mass | 433.2828 g/mol |
| [M+H]⁺ Precursor Ion (m/z) | 434.2901 |
| Potential Fragment Ions (m/z) from MS/MS | Loss of ketene (-42), loss of acetyl group (-59), cleavage of the propane-diol backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including N-Acetyl-di-O-acetyl KRP-203. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy can confirm the presence of the three acetyl groups through characteristic singlet peaks appearing in the δ 1.9–2.2 ppm region, corresponding to the methyl protons. researchgate.netresearchgate.net The integration of these signals relative to other protons in the molecule can confirm the complete acetylation of the parent compound. O-acetylation typically causes a significant downfield shift of protons attached to the carbon bearing the acetylated hydroxyl group. tandfonline.com
¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the acetyl carbonyl carbons (δ ~170 ppm) and methyl carbons (δ ~21 ppm). nih.gov
To assign all proton and carbon signals definitively and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov These experiments allow chemists to map out the entire molecular structure and verify that acetylation has occurred at the intended nitrogen and oxygen atoms.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Regions for Acetyl Groups
| Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| N-acetyl methyl | ¹H | ~1.9 - 2.1 |
| O-acetyl methyl | ¹H | ~2.0 - 2.2 |
| N-acetyl carbonyl | ¹³C | ~169 - 172 |
| O-acetyl carbonyl | ¹³C | ~170 - 173 |
| Acetyl methyls (N- and O-) | ¹³C | ~20 - 25 |
Spectroscopic Techniques (e.g., UV-Vis, IR) for Compound Characterization
Other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable, albeit less detailed, information for compound characterization. libretexts.org
IR spectroscopy is particularly useful for identifying functional groups. The successful acetylation of KRP-203 would be confirmed by the appearance of strong carbonyl (C=O) stretching bands. Ester carbonyls (from O-acetylation) typically absorb in the 1750–1735 cm⁻¹ region, while the amide carbonyl (from N-acetylation) absorbs at a lower frequency, around 1680–1630 cm⁻¹. The disappearance of the broad O-H stretch (from the diol) and the N-H stretches (from the primary amine) of the parent compound would further support complete derivatization.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The primary chromophore in N-Acetyl-di-O-acetyl KRP-203 is the octylphenyl group. The absorbance maximum (λmax) would be expected in the UV region, and while not highly specific for structure, it is crucial for establishing an optimal wavelength for detection and quantification in HPLC analysis. masterorganicchemistry.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 |
| Amide Carbonyl (C=O) | Stretch | 1680 - 1630 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
Quantitative Analysis of N-Acetyl-di-O-acetyl KRP-203 in Biological Matrices (e.g., in vitro assay media, animal tissues)
Quantifying N-Acetyl-di-O-acetyl KRP-203 in complex biological matrices like cell culture media, plasma, or tissue homogenates is essential for pharmacokinetic and in vitro studies. This process requires a robust and validated bioanalytical method, with LC-MS/MS being the preferred platform due to its superior sensitivity and selectivity. chromatographyonline.comnih.govresearchgate.net
The development of a quantitative method involves several key steps. First, an efficient sample preparation protocol is established to extract the analyte from the matrix and remove interfering substances like proteins and salts. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
The method must then undergo rigorous validation according to regulatory guidelines to ensure its reliability. europa.eunih.goveuropa.eu Validation assesses several key parameters:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). nih.gov
Table 5: Typical Validation Parameters for a Quantitative LC-MS/MS Bioanalytical Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Mean % Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Coefficient of Variation, %CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | %CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Short-Term, etc.) | Concentration within ±15% of initial value |
Broader Biological Activities and Emerging Research Areas of Krp 203 Derivatives
Antibacterial Activity and Biofilm Modulation: An Unexplored Frontier
Potential in Neurodegenerative Disorders: A Field Ripe for Investigation
While the parent class of S1P receptor modulators is being explored for potential therapeutic applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert effects within the central nervous system, there is no specific research available on N-Acetyl-di-O-acetyl KRP-203 in this context. The potential modulatory effects of this particular derivative on other receptor systems or biological pathways relevant to neurodegenerative disorders have not been documented in any accessible studies.
Role as a Chemical Probe: An Untapped Potential
The utility of N-Acetyl-di-O-acetyl KRP-203 as a chemical probe for the deconvolution of the S1P signaling pathway has not been described in the available scientific literature. Chemical probes are essential tools for dissecting complex biological pathways, but there is no indication that this compound has been developed or utilized for this purpose.
Exploration in Non-Immunological Research: A Blank Slate
Beyond its presumed role as an S1P receptor modulator, there is no information on the exploration of N-Acetyl-di-O-acetyl KRP-203 in other non-immunological research contexts. Its broader pharmacological profile and potential activities in other physiological or pathological processes remain to be investigated and reported.
Future Research Directions and Perspectives for N Acetyl Di O Acetyl Krp 203
Elucidation of Nuanced Molecular Interactions Beyond S1PR1
While N-Acetyl-di-O-acetyl KRP-203 is recognized for its high selectivity for S1PR1, a deeper investigation into its potential interactions with other molecular targets is a critical avenue for future research. The broader class of S1P receptor modulators has a history of varied selectivity; for instance, the first-generation compound FTY720 (Fingolimod) interacts with S1PR1, S1PR3, S1PR4, and S1PR5. nih.govnih.govclevelandclinic.org This lack of specificity has been linked to certain side effects, prompting the development of more selective agents like KRP-203. nih.gov KRP-203 has been shown to have a significantly better pharmacological profile with 5-fold greater selectivity for S1PR1 over S1PR3 and 100-fold greater selectivity over S1PR2 and S1PR5. nih.gov
High-Throughput Screening for Novel N-Acetyl-di-O-acetyl KRP-203 Analogs with Enhanced Specificity
The successful development of selective S1PR1 modulators like KRP-203 has paved the way for discovering next-generation compounds with even more refined properties. nih.govnih.gov High-throughput screening (HTS) campaigns are a crucial next step to identify novel analogs of N-Acetyl-di-O-acetyl KRP-203. The primary goal of these efforts would be to discover molecules with enhanced specificity for S1PR1, further minimizing any potential interaction with S1PR3, which has been associated with cardiovascular side effects like bradycardia in other modulators. nih.gov
Beyond enhanced specificity, HTS can also be used to screen for analogs with optimized pharmacokinetic and pharmacodynamic profiles. This includes variations in oral bioavailability, half-life, and the rate of S1PR1 internalization and degradation. nih.gov The discovery of compounds with different kinetic profiles could allow for more tailored therapeutic strategies in various disease contexts. This approach has led to the development of a diverse pipeline of S1P receptor modulators, each with unique characteristics. nih.govresearchgate.net
Investigation into the Long-Term Biological Consequences of S1PR1 Modulation by N-Acetyl-di-O-acetyl KRP-203 in Preclinical Systems
The long-term biological effects of sustained S1PR1 modulation by N-Acetyl-di-O-acetyl KRP-203 are a critical area for future preclinical investigation. S1P receptors are widely expressed throughout the body and are involved in numerous physiological processes beyond immune cell trafficking, including in the cardiovascular and central nervous systems. clevelandclinic.orgneurologylive.comnih.gov
Preclinical studies in animal models over extended periods are necessary to monitor for potential consequences. researchgate.net For example, chronic administration of S1P receptor modulators can affect vascular tone and blood pressure regulation. nih.govresearchgate.net While KRP-203's selectivity may mitigate some risks seen with less selective drugs, careful long-term monitoring of cardiovascular function in preclinical models is warranted. researchgate.net Similarly, as S1PR1 is expressed on neurons and astrocytes, prolonged modulation within the central nervous system should be evaluated for any unforeseen neurological effects. neurologylive.comnih.gov Studies involving chronic administration of KRP-203 in mouse models of atherosclerosis have already provided some insight, showing sustained efficacy in reducing lesion formation over 16 weeks while also documenting persistent effects on lymphocyte populations. ahajournals.orgnih.gov These studies provide a foundation for even longer-term investigations into the broader physiological impacts. bmj.comnih.gov
Integration of Omics Data (e.g., transcriptomics, proteomics) to Understand System-Wide Effects
To achieve a holistic understanding of the biological impact of N-Acetyl-di-O-acetyl KRP-203, future research must integrate multi-omics data. nih.govnih.gov This approach moves beyond a single target and pathway, providing a system-wide view of the molecular changes induced by the compound. nih.gov
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in immune cells and target tissues following treatment can reveal the full spectrum of signaling pathways modulated by KRP-203. nih.gov For example, transcriptomic analysis of peripheral blood cells from patients treated with other S1P modulators has shown significant shifts in gene expression in T-cells and B-cells. nih.gov
Proteomics: This involves the large-scale study of proteins and can identify changes in protein expression, post-translational modifications, and protein-protein interactions that occur in response to the drug. nih.govmdpi.com This can help to uncover novel mechanisms of action and identify potential biomarkers of drug response or toxicity.
Metabolomics and Lipidomics: These approaches can reveal alterations in cellular metabolism and lipid signaling pathways, providing further insight into the downstream effects of S1PR1 modulation. mdpi.com
Table 2: Omics Approaches for System-Wide Analysis of KRP-203
| Omics Discipline | Key Questions to Address | Expected Outcomes |
|---|---|---|
| Transcriptomics | Which genes and signaling pathways are up- or down-regulated in lymphocytes and target tissues? | Identification of downstream genetic networks; understanding of off-target gene regulation. nih.gov |
| Proteomics | How does the compound alter the proteome of immune cells and endothelial cells? | Discovery of novel protein interactions and post-translational modifications; identification of biomarkers. nih.gov |
| Metabolomics | What are the systemic and cellular metabolic shifts resulting from S1PR1 modulation? | Insight into changes in energy metabolism and biosynthesis pathways. |
| Lipidomics | How does KRP-203 affect the broader sphingolipid network and other lipid mediators? | Comprehensive understanding of the impact on lipid signaling beyond the direct S1P/S1PR1 axis. mdpi.com |
Q & A
Q. What is the primary mechanism of action of N-Acetyl-di-O-acetyl KRP-203 in modulating immune responses?
N-Acetyl-di-O-acetyl KRP-203 acts as a selective sphingosine-1-phosphate receptor (S1P1 and S1P4) agonist, with EC50 values of 1 nM and 10 nM, respectively . Upon binding to S1P1, it induces receptor internalization and degradation, disrupting lymphocyte egress from secondary lymphoid tissues. This functional antagonism reduces circulating lymphocytes, particularly CD4+ T cells, thereby suppressing inflammatory responses . Methodologically, receptor activation is validated via in vitro assays measuring phosphorylation-dependent signaling and in vivo lymphocyte sequestration in rodent models .
Q. Which experimental models are commonly used to evaluate the immunosuppressive efficacy of KRP-203?
Key models include:
- Rat heart allograft transplantation : DA-to-Lewis MHC-mismatched rats are used to assess graft survival and histopathological rejection markers (e.g., inflammatory cell infiltration, fibrosis) .
- Dextran sodium sulfate (DSS)-induced colitis : IL-10-deficient mice or DSS-treated rodents evaluate KRP-203’s ability to mitigate mucosal inflammation and cytokine dysregulation (e.g., reduced IL-2, IFN-γ) .
- Autoimmune myocarditis : CD4+ T-cell infiltration in rat myocardium is quantified post-KRP-203 treatment to validate immunomodulatory effects .
Q. How are pharmacokinetic properties (e.g., trough levels) of KRP-203 measured in preclinical studies?
Plasma trough levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after oral administration. For example, in islet transplantation studies, trough levels of 2.00 ± 0.4 ng/mL (1 mg/kg dose) and 6.42 ± 0.9 ng/mL (3 mg/kg dose) correlate with therapeutic efficacy . Dose-response relationships are established using survival analysis (Kaplan-Meier curves) and mixed lymphocyte reaction (MLR) assays to confirm immunosuppressive potency .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in KRP-203’s effects on vascularization across studies?
While KRP-203 does not inhibit islet neovascularization in murine dorsal skin chamber models , its structural analog FTY720 alters endothelial junction dynamics. To reconcile this, studies employ:
- High-resolution intravital microscopy : Direct visualization of vascular sprouting in real-time .
- S1P receptor subtype-specific knockdown : CRISPR/Cas9 silencing of S1P1 vs. S1P3 in endothelial cells to isolate signaling pathways .
- Comparative pharmacokinetics : Monitoring trough levels to ensure equivalent dosing across models .
Q. How does KRP-203 synergize with mycophenolic acid (MPA) or sirolimus in prolonging graft survival?
In rat heart allografts, KRP-203 (1 mg/kg) combined with MPA (20 mg/kg) extends median survival from 5.8 days (vehicle) to 26.5 days. Mechanistically:
- MPA inhibits lymphocyte proliferation via IMP dehydrogenase blockade.
- KRP-203 sequesters lymphocytes in lymph nodes, reducing graft infiltration. Pharmacokinetic studies confirm no drug-drug interactions, enabling additive immunosuppression . Similarly, KRP-203 + low-dose sirolimus (0.3 mg/kg) achieves 83% long-term islet allograft survival in mice by targeting complementary pathways (S1P1 agonism + mTOR inhibition) .
Q. What advanced techniques identify KRP-203’s impact on cytokine profiles in chronic inflammation?
- Luminex multiplex assays : Quantify Th1/Th17 cytokines (e.g., IL-2, IFN-γ, IL-17A) in serum or tissue homogenates .
- Single-cell RNA sequencing : Resolve transcriptional changes in colonic lamina propria lymphocytes from DSS-treated mice .
- Flow cytometry : Track CD4+/CD8+ T-cell ratios and regulatory T-cell (Treg) populations in secondary lymphoid organs .
Q. How does KRP-203’s receptor selectivity (S1P1 > S1P4 > S1P3) influence its therapeutic window?
KRP-203’s 1,000-fold selectivity for S1P1 over S1P3 avoids S1P3-mediated bradycardia, a limitation of non-selective agonists like FTY720 . Selectivity is validated via:
- Radioligand binding assays : Competition studies using HEK293 cells expressing recombinant S1P receptors .
- Electrophysiological monitoring : Absence of heart rate changes in telemetry-instrumented rodents at therapeutic doses .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
